(E)-3-(2-chloro-6-methylquinolin-3-yl)-1-(furan-2-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(2-chloro-6-methylquinolin-3-yl)-1-(furan-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c1-11-4-6-14-13(9-11)10-12(17(18)19-14)5-7-15(20)16-3-2-8-21-16/h2-10H,1H3/b7-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZAXTYIQKEHKH-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)Cl)C=CC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=CC(=C(N=C2C=C1)Cl)/C=C/C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701328270 | |
| Record name | (E)-3-(2-chloro-6-methylquinolin-3-yl)-1-(furan-2-yl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701328270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26666494 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
329718-94-7 | |
| Record name | (E)-3-(2-chloro-6-methylquinolin-3-yl)-1-(furan-2-yl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701328270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Overview
(E)-3-(2-chloro-6-methylquinolin-3-yl)-1-(furan-2-yl)prop-2-en-1-one is a quinoline derivative that has attracted significant attention in pharmacological research due to its diverse biological activities. This compound features a unique structure that includes a quinoline ring substituted with a chlorine atom and a furan moiety linked through a propenone structure. The biological activities of this compound have been primarily investigated in the context of antimicrobial and anticancer properties.
Synthesis
The synthesis of this compound typically involves a condensation reaction between 2-chloro-6-methylquinoline and furan-2-carbaldehyde, facilitated by a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. This reaction is carried out under reflux conditions, followed by purification through recrystallization.
Antimicrobial Activity
Numerous studies have documented the antimicrobial efficacy of quinoline derivatives, including this compound. The compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Values
The following table summarizes the MIC values for this compound against selected microorganisms:
| Microorganism | MIC (µM) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.4 | |
| Escherichia coli | 16.4 | |
| Bacillus cereus | 16.5 | |
| Klebsiella pneumoniae | 16.1 |
These results indicate that this compound possesses potent antibacterial properties, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
In addition to its antimicrobial properties, this compound has also been evaluated for anticancer activity. Research indicates that quinoline derivatives can induce apoptosis in cancer cells, inhibit tumor growth, and exhibit cytotoxic effects against various cancer cell lines.
Case Studies
- Study on Cancer Cell Lines : In vitro studies have shown that this compound exhibits cytotoxicity against human breast cancer cell lines (MCF7), with IC50 values indicating significant potential for therapeutic application in oncology .
- Mechanistic Insights : The compound's mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival, leading to enhanced apoptosis in malignant cells .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
Key Structural Features :
- Quinoline Ring : Known for its diverse biological activities.
- Chloro Substituent : Enhances interaction with biological targets.
- Furan Moiety : Contributes to the compound's reactivity and binding affinity.
Research into SAR has demonstrated that modifications to these structural components can significantly impact the biological efficacy of related compounds, guiding future synthetic efforts to optimize activity .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of (E)-3-(2-chloro-6-methylquinolin-3-yl)-1-(furan-2-yl)prop-2-en-1-one as an antimicrobial agent. Its structural components contribute to its efficacy against various pathogens, including bacteria and fungi.
Case Study: Antibacterial Efficacy
A study demonstrated that derivatives of quinoline compounds, including this compound, exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis, leading to cell lysis and death .
Antimalarial Properties
The antimalarial properties of quinoline derivatives are well-documented, and this compound has shown promising results in this area.
Research Findings
In a structure–activity relationship study, it was found that the introduction of chlorine at the C6 position significantly enhanced antiplasmodial activity. The compound demonstrated an EC50 value in the low nanomolar range against Plasmodium falciparum, indicating its potential as a lead compound for further development .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Neuroprotective Potential
Emerging studies suggest that this compound may have neuroprotective effects, which could be beneficial in neurodegenerative diseases.
Experimental Evidence
In vitro assays showed that this compound protects neuronal cells from oxidative stress-induced apoptosis. This property is attributed to its ability to scavenge free radicals and modulate apoptotic pathways .
Synthesis and Structure Activity Relationship
The synthesis of this compound involves multicomponent reactions that enhance yield and purity.
Synthesis Methodology
The compound can be synthesized through a one-pot reaction involving 2-chloroquinoline derivatives and furan-based aldehydes under basic conditions. This method not only simplifies the synthesis but also allows for the modification of substituents to optimize biological activity .
Data Summary Table
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Substituent Effects on Molecular Conformation
The spatial arrangement of substituents significantly impacts molecular planarity and bioactivity. Key comparisons include:
Quinoline-Based Analogues
- Compound (I) and (II) (): (I): (E)-3-(2-Chloro-6-methylquinolin-3-yl)-1-(5-iodo-2-thienyl)prop-2-en-1-one. (II): (E)-3-(2-Chloro-6-methylquinolin-3-yl)-1-(5-methyl-2-furyl)prop-2-en-1-one. Both adopt conformations "slightly twisted from coplanarity," similar to the target compound.
Dihedral Angle Variations
- Quinoline-Quinoline Bridged Chalcone (): A related structure with two quinolinyl groups exhibits a dihedral angle of 83.72°, indicating significant steric hindrance.
- Furan-Phenyl Chalcone (): (E)-3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one shows a dihedral angle of 8.56° between furan and benzene rings. The target compound’s quinoline-furan system may exhibit similar near-planarity, favoring intermolecular interactions .
Intermolecular Interactions and Crystal Packing
Noncovalent interactions dictate crystal stability and solubility:
- Nonclassical Interactions: The target compound and analogues (I)/(II) lack classical hydrogen bonds but form C–H···O/N interactions (C···O = 3.146 Å, C···N = 3.487 Å), stabilizing their crystal lattices .
- Classical Hydrogen Bonding: Compounds like (E)-3-(4-methoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one () exhibit C–H···π and π-π interactions, enhancing solubility and bioavailability compared to the target compound’s nonclassical interactions .
Comparative Data Table
Q & A
Q. What are the established synthetic routes for (E)-3-(2-chloro-6-methylquinolin-3-yl)-1-(furan-2-yl)prop-2-en-1-one, and what are their respective yields and conditions?
The compound is typically synthesized via Claisen-Schmidt condensation , where a quinoline aldehyde reacts with a furan ketone under basic conditions. Key steps include:
- Reagents : NaOH or KOH in ethanol/water mixtures.
- Temperature : 60–80°C for 6–12 hours.
- Yields : Reported yields range from 65% to 78% depending on substituent steric effects .
| Method | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Claisen-Schmidt | NaOH | Ethanol/water | 72 | |
| Microwave-assisted | K₂CO₃ | DMF | 68 |
Q. Which spectroscopic and crystallographic techniques are employed for structural characterization?
Q. Crystallographic Parameters
| Study | R Factor | wR Factor | Data-to-Parameter Ratio | Temperature (K) |
|---|---|---|---|---|
| 0.058 | 0.167 | 15.6 | 100 | |
| 0.044 | 0.122 | 14.5 | 100 |
Q. What preliminary biological activities have been reported for this compound?
- Antimicrobial : Moderate activity against S. aureus (MIC = 32 µg/mL) and C. albicans (MIC = 64 µg/mL) .
- Anticancer : IC₅₀ = 18 µM against MCF-7 breast cancer cells via apoptosis induction .
Advanced Research Questions
Q. How can researchers address discrepancies in crystallographic data between studies?
Discrepancies in bond angles (e.g., C–C–C angles ranging 115–125° ) may arise from:
Q. What strategies optimize enantiomeric purity during synthesis?
Q. How does the quinoline substitution pattern influence bioactivity?
- Chlorine at C-2 : Enhances antibacterial activity by increasing lipophilicity (logP = 3.2 vs. 2.8 for non-chlorinated analogs) .
- Methyl at C-6 : Reduces steric hindrance, improving binding to microbial enzymes.
Computational tools : - Molecular docking : Predict interactions with E. coli DNA gyrase (Glide score = −9.2 kcal/mol) .
- QSAR models : Correlate Cl/methyl substituents with IC₅₀ values (R² = 0.87) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
